N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Its molecular architecture comprises a 3,4-dimethylbenzamide core linked to a 4-methylbenzo[d]thiazol-2-yl group via a 3-(dimethylamino)propyl chain, with the entire structure stabilized as a hydrochloride salt. The dimethylamino group in the linker enhances solubility in polar solvents, while the methyl substituents on the benzamide and benzothiazole rings likely modulate lipophilicity and steric interactions. Benzothiazole derivatives are well-documented for their roles in kinase inhibition and antimicrobial activity, suggesting this compound may serve as a scaffold for drug development or a ligand in metal-catalyzed reactions .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-15-10-11-18(14-17(15)3)21(26)25(13-7-12-24(4)5)22-23-20-16(2)8-6-9-19(20)27-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFQBPKYYOYEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Cyclization Method
The 4-methylbenzo[d]thiazol-2-amine intermediate is synthesized via cyclization of a thiourea derivative. A representative protocol from involves:
- Reaction of 2-bromo-4-methylacetophenone with thiourea in ethanol under reflux (12 h).
- Acid-catalyzed cyclization using HCl to yield 4-methylbenzo[d]thiazol-2-amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | >98% | |
| Melting Point | 152–154°C |
Alternative Thioamide Route
A modified approach from employs methyl thioglycolate and sodium hydride in DMF to form the benzothiazole skeleton. For example:
- Condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate at 100°C for 5 h.
- Reduction of the nitro group using H₂/Pd-C to yield the amine.
This method achieves higher scalability but requires stringent temperature control to avoid byproducts.
Amide Bond Formation
Coupling the benzothiazole amine with 3-(dimethylamino)propyl-substituted benzoyl chloride is critical. Two methods dominate literature:
Schotten-Baumann Reaction
- In situ generation of benzoyl chloride from 3,4-dimethylbenzoic acid using thionyl chloride.
- Reaction with 4-methylbenzo[d]thiazol-2-amine in aqueous NaOH/CH₂Cl₂ biphasic system.
Optimization Insight :
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DMF:
- Activation of 3,4-dimethylbenzoic acid with EDCl (1.2 equiv.) for 1 h.
- Addition of 4-methylbenzo[d]thiazol-2-amine and stirring at rt for 24 h.
Comparative Data :
| Method | Yield | Purity |
|---|---|---|
| Schotten-Baumann | 85% | 95% |
| EDCl/HOBt | 78% | 97% |
EDCl/HOBt offers superior purity but higher cost.
Introduction of the Dimethylaminopropyl Side Chain
Alkylation of Secondary Amine
The tertiary amine group is introduced via alkylation of the benzamide’s secondary amine:
- Reaction with 3-chloro-N,N-dimethylpropan-1-amine in acetonitrile.
- Base-mediated deprotonation using K₂CO₃ at 60°C for 8 h.
Critical Parameters :
Reductive Amination Alternative
A patent describes reductive amination using formaldehyde and NaBH₃CN:
- Condensation of 3-aminopropylbenzamide with formaldehyde in MeOH.
- Reduction with NaBH₃CN at pH 5–6.
This method avoids alkylation byproducts but requires careful pH control.
Hydrochloride Salt Formation
The final step involves protonation of the dimethylamino group with HCl:
- Dissolution of free base in anhydrous Et₂O.
- Slow addition of HCl (g) until pH 2–3.
- Precipitation and filtration to isolate the hydrochloride salt.
Characterization Data :
| Property | Value | Source |
|---|---|---|
| Melting Point | 162–164°C (dec.) | |
| Solubility | >50 mg/mL in H₂O | |
| XRD Pattern | Crystalline Form I |
Analytical Validation and Quality Control
Spectroscopic Confirmation
Chromatographic Purity
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly cyclooxygenase (COX) enzymes.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules and in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with its closest structural analog, N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8), as described in .
Key Differences and Implications
Core Structure: The target compound features a 3,4-dimethylbenzamide core, which increases steric bulk and lipophilicity compared to the benzo[d]thiazole-2-carboxamide core in the compound. This difference may influence binding affinity in biological targets (e.g., enzymes or receptors) . The 4-methylbenzothiazole in the target compound vs. the 4-methoxybenzothiazole in alters electronic properties.
Molecular Weight and Solubility :
- The compound (463.0 g/mol) is heavier due to the additional sulfur atom and methoxy group. The target compound’s lower molecular weight (~420.5 g/mol) may favor better pharmacokinetic properties, such as tissue penetration .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 3,4-dimethylbenzoyl chloride with a pre-functionalized 4-methylbenzothiazol-2-amine derivative. In contrast, the compound requires benzo[d]thiazole-2-carboxylic acid activation, which may introduce challenges in regioselectivity .
Biological Activity
N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that incorporates a thiazole moiety, known for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C22H28ClN3OS
- Molecular Weight : 418.0 g/mol
- CAS Number : 1216922-14-3
The compound features a complex structure that includes a thiazole ring and a dimethylamino group, which are critical for its biological activity. The presence of the dimethylamino group enhances solubility and facilitates interactions with biological targets, making it a candidate for further research in drug development .
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. The thiazole component is often associated with cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values :
The mechanism of action is believed to involve the inhibition of proteins that play a role in cancer progression, such as Bcl-2, which is implicated in the regulation of apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific structural features contribute significantly to the biological activity of these compounds:
- Thiazole Ring : Essential for cytotoxic activity.
- Dimethyl Substitution : Enhances interaction with biological targets.
- N-Acyl Groups : The presence of specific acyl groups has been shown to influence the potency of anticancer activity.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring, substituted thiourea | Anticancer activity against NIH/3T3 and A549 cell lines |
| Benzothiazole derivatives | Benzothiazole moiety with various substituents | Antitumor activity |
| 1H-indole derivatives | Indole core with various substitutions | Antiviral, anticancer activities |
This table highlights how variations in structure can lead to differing biological activities, emphasizing the importance of specific functional groups in enhancing therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives, including this compound:
- Cytotoxicity Assays : In vitro studies demonstrated significant growth inhibition in various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanistic Studies : Molecular dynamics simulations revealed that these compounds interact primarily through hydrophobic contacts with target proteins, supporting their role as inhibitors of cancer cell proliferation .
- Pharmacological Profiles : The unique structural configuration contributes to distinct pharmacological profiles compared to other thiazole derivatives, enhancing both solubility and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
